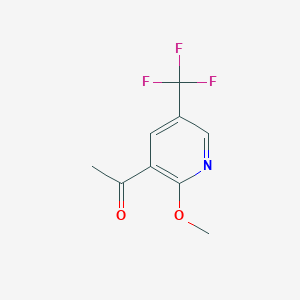

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone

Description

Properties

IUPAC Name |

1-[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5(14)7-3-6(9(10,11)12)4-13-8(7)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFULBDACFZZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698345 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-51-0 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone CAS 944900-51-0 properties

An In-depth Technical Guide to 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-yl)ethanone (CAS 944900-51-0)

Executive Summary

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in synthetic chemistry.[1] Its structure incorporates three key functional groups: an acetyl group (ethanone), a methoxy ether, and a trifluoromethyl group, all arrayed on a pyridine core. This unique combination of features makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The trifluoromethyl moiety is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates, while the ketone offers a reactive handle for a multitude of chemical transformations.[2] This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, its chemical utility, and essential safety protocols based on data from analogous structures.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, purification strategies, and for ensuring proper storage and handling.

| Property | Value | Source |

| CAS Number | 944900-51-0 | [1][3] |

| Molecular Formula | C9H8F3NO2 | [3] |

| Molecular Weight | 219.16 g/mol | [3] |

| IUPAC Name | 1-(2-methoxy-5-(trifluoromethyl)pyridin-3-yl)ethanone | |

| Canonical SMILES | CC(=O)C1=C(C=C(N=C1)C(F)(F)F)OC | |

| InChI Key | Not Publicly Available | |

| Compound Type | Heterocyclic Building Block, Pyridine, Ketone, Ether | [1] |

| Physical Form | Expected to be a solid at room temperature | [4] |

Caption: 2D Structure of the title compound.

Proposed Synthesis and Purification Workflow

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a Grignard reaction or a directed ortho-metalation followed by acylation. The primary disconnection is at the C-C bond between the pyridine ring and the acetyl group, suggesting an acetylating agent and a pyridyl-organometallic species as the key synthons.

Caption: Retrosynthetic analysis of the target ketone.

Proposed Synthetic Workflow

The forward synthesis involves the formation of a pyridyl Grignard reagent from a brominated precursor, followed by acylation. This method is robust and widely used for the formation of aryl ketones.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own optimization.

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a solution of 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction.

-

Causality: The reaction is initiated with iodine to activate the magnesium surface. Anhydrous conditions are critical to prevent quenching of the highly basic Grignard reagent.

-

-

Acylation:

-

Cool the freshly prepared Grignard solution to -20°C in a dry ice/acetone bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous THF via a syringe pump over 30 minutes.

-

Allow the reaction to slowly warm to 0°C and stir for 2 hours.

-

Causality: The low temperature is maintained to prevent over-addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol byproduct.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/EtOAc as the eluent.

-

Causality: A mild acid quench with NH4Cl is used to hydrolyze the intermediate and neutralize any remaining Grignard reagent without causing degradation of the product.

-

Chemical Reactivity and Synthetic Utility

The title compound is not an end-product but a versatile intermediate. Its synthetic value stems from the reactivity of its functional groups.

Caption: Potential downstream reactions from the ketone moiety.

-

Ketone Moiety: The acetyl group is the primary site of reactivity. It can undergo nucleophilic addition, reduction to a secondary alcohol, conversion to an oxime or hydrazone, and alpha-halogenation. It is also a key component in condensation reactions like the aldol or Claisen-Schmidt reactions.

-

Trifluoromethyl Group: This group is generally unreactive but strongly influences the electronic properties of the pyridine ring, making it more electron-deficient. This enhances its stability and modulates the reactivity of the ring toward nucleophilic aromatic substitution.

-

Pyridine Ring: The nitrogen atom in the ring can be protonated or alkylated. The electron-withdrawing nature of the trifluoromethyl and acetyl groups deactivates the ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution, should a suitable leaving group be present.

Predicted Spectroscopic Profile

No experimental spectra are publicly available. However, a standard spectroscopic profile can be predicted based on the molecule's structure. This is invaluable for reaction monitoring and characterization.

| Technique | Predicted Data | Rationale |

| ¹H NMR | δ ~2.6 ppm (s, 3H, -COCH₃)δ ~4.0 ppm (s, 3H, -OCH₃)δ ~8.0-8.8 ppm (2H, pyridine-H) | The acetyl and methoxy protons will appear as sharp singlets. The two protons on the electron-deficient pyridine ring will be downfield. |

| ¹³C NMR | δ ~28 ppm (-COCH₃)δ ~55 ppm (-OCH₃)δ ~115-160 ppm (pyridine carbons)δ ~124 ppm (q, -CF₃)δ ~195 ppm (C=O) | The carbonyl carbon is significantly downfield. The carbon attached to the fluorine atoms will show a characteristic quartet splitting pattern. |

| ¹⁹F NMR | δ ~ -60 to -70 ppm (s, 3F) | A single sharp peak is expected for the CF₃ group, with a chemical shift typical for an aryl-CF₃ moiety. |

| Mass Spec (EI) | M+ at m/z = 219.16Fragment at m/z = 204 (M-CH₃)Fragment at m/z = 176 (M-COCH₃) | The molecular ion peak should be clearly visible. Common fragmentation patterns would involve the loss of the methyl from the acetyl group or the entire acetyl group. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 944900-51-0 is not available, data from structurally related fluorinated and acetylated pyridines provide a strong basis for hazard assessment and handling protocols.[4][5][6]

Hazard Identification

Based on analogous compounds, this chemical should be treated as hazardous.

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264, P280 |

| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P280, P305+P351+P338 |

| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340 |

| Acute Toxicity | Potentially Harmful if Swallowed (H302) | P270, P301+P312 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6] Ensure an eyewash station and safety shower are readily accessible.[4][7]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Management: In case of a spill, evacuate the area. Absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.[6] Do not allow the product to enter drains.[6]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound, CAS 944900-51-0, is a highly functionalized pyridine building block with significant potential in synthetic organic chemistry. Its utility is primarily as an intermediate in the construction of novel bioactive compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is sparse, its properties, reactivity, and safety profile can be reliably inferred from established chemical principles and data on analogous structures. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely utilize this compound in their research and development programs.

References

- Angene Chemical. (2021-05-01). Safety Data Sheet.

- Fluorochem. (2024-12-19). Safety Data Sheet.

- ChemicalBook. This compound | 944900-51-0.

- Apollo Scientific. (2023-03-13). 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET.

- BLDpharm. 944900-51-0|this compound.

- Sigma-Aldrich. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR.

- ChemicalBook. (2025-07-19). Chemical Safety Data Sheet MSDS / SDS - 1-(5-Fluoropyridin-2-yl)ethanone.

- Shimizu, M., & Hiyama, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

Sources

- 1. 944900-51-0|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 944900-51-0 [m.chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

Technical Guide: Physicochemical Characterization of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone

A Senior Application Scientist's Guide to Solubility and Stability Profiling for Drug Discovery

Abstract

This guide provides a comprehensive framework for the evaluation of solubility and chemical stability for the novel compound, 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone. As these parameters are critical determinants of a compound's developability and ultimate clinical success, a robust and early characterization is paramount. This document outlines the theoretical considerations based on the molecule's unique structural motifs, provides detailed, field-proven experimental protocols for both thermodynamic solubility and forced degradation studies, and establishes a blueprint for data interpretation. The methodologies are grounded in authoritative standards, including International Council for Harmonisation (ICH) guidelines, to ensure regulatory compliance and scientific rigor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a foundational physicochemical profile for this and similar heterocyclic compounds.

Introduction and Theoretical Profile

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can lead to low bioavailability and erratic absorption, while instability can compromise shelf-life, safety, and efficacy. Therefore, a thorough and early assessment of these characteristics for This compound is not merely a data-gathering exercise; it is a fundamental pillar of risk mitigation in the drug development process.

The structure of this compound presents several key features that will influence its behavior:

-

Trifluoromethyl (CF₃) Group: This highly electronegative group significantly impacts the molecule's properties. It is a strong electron-withdrawing group, which can lower the pKa of the pyridine nitrogen, making it less basic than unsubstituted pyridine.[1] Furthermore, the CF₃ group is known to increase lipophilicity, which may decrease aqueous solubility but can also enhance metabolic stability and cell permeability.[1][2]

-

Pyridine Ring: The nitrogen atom in the pyridine ring offers a site for protonation, meaning the compound's solubility will likely be pH-dependent. Its ability to act as a hydrogen bond acceptor also influences its interaction with aqueous and organic media.

-

Methoxy (OCH₃) Group: This electron-donating group can slightly increase the basicity of the pyridine nitrogen and may participate in hydrogen bonding, potentially influencing solubility.

-

Ethanone (Acetyl) Group: The ketone moiety provides an additional polar site for hydrogen bonding, which could favorably impact solubility.

Based on this analysis, we can hypothesize that this compound will be a weakly basic compound with limited, but pH-dependent, aqueous solubility. Its stability profile will need to be carefully interrogated, as heterocyclic rings can be susceptible to specific degradation pathways.

Aqueous and Organic Solubility Determination

Understanding a compound's solubility is essential for designing appropriate formulations and predicting its in vivo behavior. We will focus on determining the thermodynamic equilibrium solubility, which represents the true saturation point of the compound and is the most reliable measure for biopharmaceutical assessment.[3] The shake-flask method is the gold-standard for this determination.[4][5]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility in various aqueous buffers and organic solvents.

Objective: To quantify the maximum concentration of the compound that can be dissolved in a given solvent at a specific temperature at equilibrium.

Materials:

-

This compound (solid, crystalline form preferred)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate Buffer, pH 3.0 and pH 5.0

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Acetonitrile

-

HPLC-grade water

-

Calibrated analytical balance, orbital shaker with temperature control, centrifuge, HPLC-UV system.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials (e.g., 2-5 mg per 1 mL of solvent). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[5]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent (PBS pH 7.4, Citrate pH 3.0, Citrate pH 5.0, Water, Ethanol, etc.) to the respective vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[3] Longer times (48-72 hours) may be necessary and should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved solids.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial. Crucially, do not disturb the solid pellet.

-

Dilution & Analysis: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. Quantify the compound's concentration using a validated stability-indicating HPLC-UV method against a standard curve prepared with the same compound.

-

pH Verification: For aqueous buffers, measure the final pH of the saturated solution to ensure the compound did not alter the buffer's pH.[5]

Data Presentation: Solubility Profile

The results should be summarized in a clear, concise table.

| Solvent System | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Citrate Buffer | 3.0 | 25 | |||

| Citrate Buffer | 5.0 | 25 | |||

| PBS | 7.4 | 25 | |||

| Water | ~7.0 | 25 | |||

| Ethanol | N/A | N/A | 25 | ||

| DMSO | N/A | N/A | 25 |

Workflow Visualization: Solubility Determination

The following diagram illustrates the shake-flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment

Stability testing is crucial for identifying potential degradation pathways and establishing a re-test period or shelf life for a drug substance.[6][7][8] Forced degradation (or stress testing) is the cornerstone of this process, providing insight into the intrinsic stability of the molecule.[9][10] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that degradation products can be adequately detected and characterized without destroying the molecule entirely.[11]

Experimental Protocol: Forced Degradation Study

This protocol follows the principles outlined in ICH guideline Q1A(R2).[11][12]

Objective: To identify potential degradation products and pathways under various stress conditions to support the development of a stability-indicating analytical method.

Materials:

-

Compound stock solution (e.g., 1 mg/mL in Acetonitrile or water)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

HPLC-grade water and Acetonitrile

-

Temperature-controlled ovens, photostability chamber, HPLC-UV/MS system.

Methodology:

-

Control Sample: Prepare a control sample by diluting the stock solution in the analysis mobile phase. Analyze immediately (T=0).

-

Acid Hydrolysis:

-

Mix equal volumes of stock solution and 0.1 M HCl. Store at 60°C.

-

Withdraw aliquots at intervals (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

If no degradation is observed, repeat with 1 M HCl at a higher temperature.

-

-

Base Hydrolysis:

-

Mix equal volumes of stock solution and 0.1 M NaOH. Store at room temperature (25°C).

-

Withdraw aliquots at intervals (e.g., 30 mins, 1, 4 hours). Base-catalyzed reactions are often faster.

-

Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

If degradation is too rapid, cool the reaction; if too slow, use 1 M NaOH.

-

-

Oxidative Degradation:

-

Mix equal volumes of stock solution and 3% H₂O₂. Store at room temperature, protected from light.

-

Withdraw aliquots at intervals (e.g., 2, 8, 24 hours).

-

If no degradation is seen, repeat with 30% H₂O₂.

-

-

Thermal Degradation (Solid & Solution):

-

Place solid compound in a vial in an oven at 70°C for 7 days.[13]

-

Place a solution of the compound in a sealed vial in an oven at 70°C.

-

Analyze samples at the end of the study period. If significant degradation occurs, use lower temperatures. If no degradation occurs, justification can be made that the molecule is thermally stable.[13]

-

-

Photostability:

-

Expose solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze samples after exposure.

-

Analysis: All samples should be analyzed using a validated, stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products. The method must be able to separate all degradation peaks from the parent compound peak.

Data Presentation: Stability Profile

Summarize the findings in a table, reporting the percentage of parent compound remaining and the formation of major degradation products (often reported as % peak area).

| Stress Condition | Time | Temperature | % Parent Remaining | No. of Degradants | Major Degradant (% Area) |

| 0.1 M HCl | 24h | 60°C | |||

| 0.1 M NaOH | 4h | 25°C | |||

| 3% H₂O₂ | 24h | 25°C | |||

| Thermal (Solid) | 7 days | 70°C | |||

| Photolytic | 1.2M lux-hr | 25°C |

Workflow Visualization: Forced Degradation Study

The diagram below outlines the logical flow for a comprehensive forced degradation study.

Caption: Workflow for Forced Degradation Stability Assessment.

Conclusion and Strategic Recommendations

This guide provides a robust, scientifically-grounded strategy for the initial solubility and stability characterization of this compound. By executing the detailed shake-flask solubility protocol, researchers can obtain definitive thermodynamic solubility data crucial for formulation and biopharmaceutical classification. The comprehensive forced degradation study, aligned with ICH principles, will elucidate the compound's intrinsic stability, identify potential liabilities, and is a mandatory prerequisite for the development and validation of a stability-indicating analytical method.

The data generated from these studies will form the bedrock of the compound's physicochemical profile, enabling informed decisions, guiding formulation development, and ultimately de-risking its progression through the drug discovery and development pipeline.

References

-

LSC Group®. ICH Stability Guidelines. [Link]

-

Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

-

Slideshare. Ich guidelines for stability studies 1. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

STEMart. Forced Degradation Studies. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. [Link]

-

National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lscgroupllc.com [lscgroupllc.com]

- 7. scribd.com [scribd.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ijisrt.com [ijisrt.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Forced Degradation Studies - STEMart [ste-mart.com]

- 14. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

Synthesis pathway for 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone

An In-depth Technical Guide to the Synthesis of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone

Executive Summary

This compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity, while the methoxy and acetyl groups provide crucial points for further molecular elaboration.[1][2] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, designed for researchers and drug development professionals. We will dissect the strategic considerations behind the synthesis, provide detailed, field-proven protocols for each step, and explain the causality behind the experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: Strategic Importance of the Target Molecule

The pyridine scaffold is a cornerstone of medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to modulate a molecule's lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The target molecule, this compound, combines this privileged -CF3 group with a versatile acetyl handle at the 3-position and a methoxy group at the 2-position. This specific arrangement makes it an invaluable building block for constructing complex molecular architectures.

This guide outlines a multi-step synthesis beginning from a commercially accessible halogenated pyridine. The chosen pathway prioritizes reliability, scalability, and the use of well-understood chemical transformations, making it adaptable for both discovery and process chemistry environments.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis reveals a clear and efficient path to the target molecule. The primary disconnection is at the carbon-carbon bond of the acetyl group, suggesting its formation from a C3-functionalized pyridine precursor.

Caption: Forward synthesis workflow diagram.

Data Presentation: Summary of Reaction Parameters

| Step | Transformation | Key Reagents | Solvent | Temp. (°C) | Approx. Time (h) | Typical Yield (%) |

| 1 | Bromination | 1,3-Dibromo-5,5-dimethylhydantoin, TFA | TFA | Room Temp. | 18 | 70-80% [3] |

| 2 | Formylation | n-BuLi, DMF | THF | -78 to RT | 3 | 60-70% |

| 3 | Grignard Addition | CH3MgBr | THF | 0 to RT | 2 | 85-95% |

| 4 | Oxidation | Dess-Martin Periodinane (DMP) | DCM | Room Temp. | 2-4 | 85-95% |

Detailed Experimental Protocols

Trustworthiness: The following protocols are based on established literature procedures and represent self-validating systems. Adherence to stoichiometry, temperature control, and inert atmosphere techniques where specified is critical for success.

Protocol 1: Synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

-

Causality: This step introduces a bromine atom at the C5 position, which is electronically activated for electrophilic substitution. Trifluoroacetic acid (TFA) serves as both the solvent and an activator. 1,3-Dibromo-5,5-dimethylhydantoin is a convenient and solid source of electrophilic bromine. [3]

-

Materials:

-

2-Methoxy-3-(trifluoromethyl)pyridine

-

1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

-

Trifluoroacetic acid (TFA)

-

Tert-butyl methyl ether (TBME)

-

Heptane, Ethyl Acetate (EtOAc)

-

Sodium bicarbonate (NaHCO3)

-

-

Procedure:

-

To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in TFA (approx. 4 mL per gram of starting material), add DBDMH (1.35 eq) portion-wise.

-

Stir the resulting mixture at room temperature under an argon atmosphere for 18 hours.

-

Remove the TFA under reduced pressure.

-

Suspend the residue in TBME and filter to remove solid byproducts.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel, eluting with a heptane/EtOAc gradient.

-

Combine the product-containing fractions and evaporate the solvent to yield 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine as a colorless oil. [3]

-

Protocol 2: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde

-

Causality: This is a classic formylation reaction. The 3-bromo intermediate undergoes a lithium-halogen exchange with n-butyllithium at low temperature (-78 °C) to prevent side reactions. The resulting highly nucleophilic organolithium species is then quenched with DMF to generate the aldehyde after workup. [4]

-

Materials:

-

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl Acetate (EtOAc)

-

-

Procedure:

-

Dissolve 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Add anhydrous DMF (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Quench the reaction by carefully adding saturated aqueous NH4Cl.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the target aldehyde. [5]

-

Protocol 3: Synthesis of 1-(5-(Trifluoromethyl)-2-methoxy-pyridin-3-yl)ethanol

-

Causality: This is a standard nucleophilic addition of a Grignard reagent to an aldehyde. The methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and, after aqueous workup, the secondary alcohol.

-

Materials:

-

2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde

-

Methylmagnesium bromide (CH3MgBr, 3.0 M in ether)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl)

-

-

Procedure:

-

Dissolve the aldehyde (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add CH3MgBr (1.2 eq) dropwise.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Cool the mixture back to 0 °C and quench slowly with saturated aqueous NH4Cl.

-

Extract with EtOAc (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol, which is often used in the next step without further purification.

-

Protocol 4: Synthesis of this compound

-

Causality: The secondary alcohol is oxidized to the target ketone. Dess-Martin Periodinane (DMP) is a mild and efficient oxidizing agent that minimizes the risk of over-oxidation and is well-suited for sensitive substrates. Pyridinium chlorochromate (PCC) is a more classical, but also effective, alternative.

-

Materials:

-

1-(5-(Trifluoromethyl)-2-methoxy-pyridin-3-yl)ethanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

-

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM under an argon atmosphere.

-

Add DMP (1.5 eq) portion-wise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the final target molecule, this compound.

-

Conclusion

The synthesis of this compound is reliably achieved through a four-step sequence commencing with the bromination of a 2-methoxy-3-(trifluoromethyl)pyridine precursor. The subsequent formylation via a lithium-halogen exchange, Grignard addition with methylmagnesium bromide, and final mild oxidation constitute a robust, high-yielding, and scientifically sound pathway. The methodologies presented herein are grounded in established chemical principles and provide a clear, actionable guide for researchers in the chemical sciences.

References

-

Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

-

Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: PubMed Central URL: [Link]

-

Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions Source: PubMed URL: [Link]

-

Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Stille reaction Source: Wikipedia URL: [Link]

-

Title: Stille Coupling Source: Chemistry LibreTexts URL: [Link]

- Title: Process for the preparation of an intermediate used in the synthesis of letermovir Source: Google Patents URL

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

- Title: Preparation of (trifluoromethyl)

- Title: Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- Title: Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl)

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

-

Title: A Process For Synthesis Of High Purity 1 [3 (Trifluoromethyl)phenyl]Ethanone Oxime Source: IP.com URL: [Link]

- Title: Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)

- Title: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine Source: Google Patents URL

-

Title: Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Source: PrepChem.com URL: [Link]

-

Title: 2-methoxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid Source: Chemspace URL: [Link]

- Title: 2-Amino-3-chloro-5-trifluoromethylpyridine Source: Google Patents URL

- Title: Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- Title: A process for synthesis of high purity 1-[3-(trifluoromethyl)

-

Title: Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions Source: YouTube URL: [Link]

-

Title: The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) Source: NIH URL: [Link]

-

Title: 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol Source: Chemsrc URL: [Link]

-

Title: China 2-Methyltetrahydrofuran Grignard Reaction Manufacturers Source: Zesheng URL: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde (124432-66-2) for sale [vulcanchem.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone

Introduction

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-yl)ethanone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the trifluoromethyl, methoxy, and acetyl groups on the pyridine ring makes it a valuable intermediate for constructing more complex molecular architectures. This guide provides an in-depth analysis of the starting materials and synthetic strategies for the preparation of this important ketone, with a focus on the underlying chemical principles and practical considerations for researchers in drug development and chemical synthesis.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The primary challenge lies in the selective functionalization of the pyridine ring at positions 3, 5, and 2. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine nucleus. Therefore, the choice of starting materials and the sequence of reactions are critical for a successful synthesis. Two primary strategies will be discussed:

-

Strategy A: Acylation of a Pre-functionalized Pyridine Ring. This approach involves the introduction of the acetyl group onto a pyridine ring that already contains the trifluoromethyl and methoxy substituents.

-

Strategy B: Construction of the Pyridine Ring. This strategy involves building the substituted pyridine ring from acyclic precursors.

Strategy A: Acylation of a Pre-functionalized Pyridine Ring

This is often the more convergent and commonly employed strategy. The key is the synthesis of a suitable 2-methoxy-5-(trifluoromethyl)pyridine precursor that can be selectively acylated at the 3-position.

Core Starting Material: 2-Methoxy-5-(trifluoromethyl)pyridine

The commercial availability and synthesis of 2-methoxy-5-(trifluoromethyl)pyridine are central to this strategy. This starting material can be prepared via several routes, often starting from more readily available picolines.[1]

-

Rationale for Selection: 2-Methoxy-5-(trifluoromethyl)pyridine provides a stable, yet activatable, scaffold. The methoxy group at the 2-position can act as a directing group for metallation, facilitating subsequent functionalization at the 3-position.[2][3][4]

Key Transformation: Directed Ortho-Metalation and Acylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[5][6] In this case, the methoxy group directs the deprotonation of the adjacent C-3 position by a strong base, typically an organolithium reagent.

-

Mechanism Insight: The lithium atom of the organolithium reagent coordinates to the Lewis basic oxygen of the methoxy group, positioning the alkyl base for selective proton abstraction at the C-3 position. This forms a lithiated intermediate in situ.

Detailed Experimental Protocol

Step 1: Directed Lithiation of 2-Methoxy-5-(trifluoromethyl)pyridine

-

To a solution of 2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

-

Slowly add a solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.), while maintaining the temperature at -78 °C. The use of LDA can be advantageous in preventing potential nucleophilic addition of the alkyllithium to the pyridine ring.[4]

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 2: Acylation with an Acetylating Agent

-

To the solution of the lithiated pyridine, add a suitable acetylating agent (1.2 eq.). Common choices include N,N-dimethylacetamide (DMA) or acetyl chloride.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary

| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |

| Lithiation | 2-Methoxy-5-(trifluoromethyl)pyridine, n-BuLi or LDA | THF | -78 °C | 1-2 h | - |

| Acylation | N,N-Dimethylacetamide or Acetyl Chloride | THF | -78 °C to RT | 2-12 h | 60-80% |

Workflow Diagram

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. baranlab.org [baranlab.org]

- 6. uwindsor.ca [uwindsor.ca]

Foreword: The Trifluoromethylpyridine Moiety as a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives

In the landscape of modern chemical biology and drug discovery, certain structural motifs consistently reappear, earning the designation of "privileged scaffolds." The trifluoromethylpyridine (TFMP) core is unequivocally one such scaffold. The strategic fusion of a pyridine ring and a trifluoromethyl (-CF3) group creates a unique chemical entity with profound and versatile biological activities.[1][2] The potent electron-withdrawing nature and high lipophilicity of the -CF3 group dramatically alter the electronic properties and metabolic stability of the parent pyridine, enhancing its interaction with biological targets and improving its pharmacokinetic profile.[3][4] This guide provides a detailed exploration of the diverse biological activities of TFMP derivatives, delving into their mechanisms of action, field-proven experimental protocols for their evaluation, and the causal relationships that drive their efficacy.

Part 1: Agrochemical Applications of Trifluoromethylpyridine Derivatives

The impact of TFMP derivatives on modern agriculture is substantial, with commercialized products spanning insecticides, herbicides, fungicides, and even plant health activators.[1] Their success stems from high target specificity and metabolic resistance, which contribute to both efficacy and favorable safety profiles.[1]

Insecticidal Activity

TFMP-containing insecticides target fundamental physiological processes unique to insects, providing potent control of major agricultural pests.

A prime example is Chlorfluazuron , a benzoylphenylurea insecticide.[5] Its mode of action is the disruption of chitin biosynthesis.[5][6] Chitin is a vital polymer of N-acetylglucosamine, indispensable for the formation of the insect exoskeleton. By inhibiting the final polymerization step of chitin synthesis, Chlorfluazuron prevents the proper formation of the new cuticle during molting.[6][7] Larvae exposed to the compound are unable to shed their old exoskeleton, leading to rupture of the malformed new cuticle and subsequent death.[5][8] This mechanism provides excellent control of larval stages of Lepidoptera, Diptera, and Orthoptera.[5]

Sulfoxaflor is a pioneering insecticide from the sulfoximine class, distinguished by its 6-(trifluoromethyl)pyridine core. It functions as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[9][10] Unlike neonicotinoids, sulfoximines represent a distinct chemical class (IRAC Group 4C) and bind differently to the nAChR.[10] Sulfoxaflor acts as a potent agonist, binding to the receptor and mimicking acetylcholine.[11][12] This binding triggers an uncontrolled and persistent firing of nerve impulses, leading to muscle tremors, paralysis, and ultimately, the death of the insect.[9] Its high efficacy against a broad range of sap-feeding pests is attributed to this potent agonistic activity.[10][11]

This protocol provides a self-validating system for determining the dose-response relationship of a TFMP-based insecticide.

-

Preparation of Dosing Solutions:

-

Prepare a stock solution of the test TFMP derivative in a suitable solvent (e.g., analytical grade acetone).

-

Perform serial dilutions to create a range of at least 5 concentrations expected to produce mortality between 10% and 90%.

-

Include a solvent-only control group.

-

-

Insect Rearing and Selection:

-

Application:

-

Immobilize larvae (e.g., by chilling on a cold plate).

-

Using a calibrated micro-applicator, apply a precise volume (e.g., 1 µL) of each test concentration to the dorsal thorax of each larva.

-

Treat a minimum of 10-25 insects per concentration.[13]

-

-

Incubation and Observation:

-

Place treated larvae individually into vials or petri dishes containing an appropriate diet.[13]

-

Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

-

Assess mortality at a defined endpoint, typically 24 or 48 hours post-application.[14] Mortality is defined as the inability to make coordinated movement when prodded.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay is invalid and must be repeated.

-

Analyze the dose-response data using probit analysis to calculate the LD50 (lethal dose for 50% of the population) and its 95% confidence intervals.

-

Herbicidal Activity

TFMP derivatives serve as the backbone for herbicides with diverse modes of action, offering selective weed control in major crops.

Herbicides like Flazasulfuron are potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[15] This enzyme is the first and rate-limiting step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[16][17] This pathway is essential for plants and microorganisms but absent in animals, providing a basis for selective toxicity.[17] By binding to the ALS enzyme, these herbicides block the channel leading to the active site, preventing substrate access.[16] This leads to a rapid cessation of cell division and plant growth, followed by characteristic herbicidal symptoms like chlorosis and necrosis.[15][17]

Pyridine herbicides such as Dithiopyr and Thiazopyr are classified as Group 3 herbicides.[18] Their mechanism of action is the inhibition of microtubule assembly during mitosis (cell division).[18][19] Microtubules, polymers of the protein tubulin, are essential for forming the spindle fibers that segregate chromosomes during cell division. Dithiopyr disrupts this process, preventing the formation of a functional mitotic spindle.[19][20] This action halts cell division, primarily in the meristematic tissues of roots and shoots.[21] Consequently, susceptible weeds fail to grow, and root development is severely stunted, leading to plant death.[19][20]

Fungicidal Activity

TFMP derivatives like Fluopyram are highly effective fungicides belonging to the succinate dehydrogenase inhibitor (SDHI) class.[22] These compounds target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[22][23] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, Fluopyram blocks the transfer of electrons from succinate to ubiquinone.[24] This action effectively halts cellular respiration, depriving the fungal cells of ATP, the primary energy currency. The resulting energy deficit leads to the inhibition of spore germination, germ tube elongation, and mycelial growth, ultimately controlling the fungal pathogen.[24]

| Fungicide | Target Pathogen | Typical EC50 (µg/mL) |

| Fluopyram | Botrytis cinerea | 0.01 - 0.1 |

| Boscalid | Botrytis cinerea | 0.1 - 1.0 |

| Penthiopyrad | Fusarium oxysporum | 0.5 - 2.5 |

Note: EC50 values are approximate and can vary based on fungal isolate and specific assay conditions.

Part 2: Pharmaceutical Applications of Trifluoromethylpyridine Derivatives

The physicochemical advantages conferred by the TFMP moiety—enhanced metabolic stability, modulated pKa, and improved membrane permeability—make it a valuable component in modern drug design.[2][3][4]

HIV Protease Inhibition

Tipranavir is a non-peptidic protease inhibitor used in highly active antiretroviral therapy (HAART) for HIV/AIDS.[25] It contains a trifluoromethyl-2-pyridyl moiety that is crucial for its activity. The HIV protease enzyme is essential for the viral life cycle, as it cleaves large viral polyproteins into smaller, functional proteins required for assembling new, infectious virions.[25][26] Tipranavir binds with high affinity to the active site of the protease, physically blocking the entry of the polyprotein substrate.[25] Its unique structure allows it to establish a strong hydrogen bond network within the invariant regions of the protease active site, including the catalytic Asp25 residues, making it effective even against viral strains that have developed resistance to other protease inhibitors.[27]

| Compound | Target | Ki (pM) |

| Tipranavir | HIV-1 Protease (Wild-Type) | 19 |

| Ritonavir | HIV-1 Protease (Wild-Type) | 15 |

Note: Ki (inhibition constant) is a measure of binding affinity; lower values indicate higher potency. Data from[27][28].

Kinase Inhibition in Oncology

The TFMP scaffold is frequently employed in the design of kinase inhibitors for cancer therapy.[11] Kinases are enzymes that regulate a majority of cellular signaling pathways by phosphorylating target proteins.[29] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[30] TFMP-containing inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of a specific kinase.[30] The trifluoromethyl group can enhance binding affinity through favorable interactions and increase the drug's residence time on the target, leading to potent and selective inhibition of the oncogenic signaling pathway.[11]

This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of a TFMP derivative against a target kinase.

-

Reagent Preparation:

-

Prepare a serial dilution of the TFMP inhibitor in an appropriate buffer (e.g., containing DMSO).

-

Prepare a reaction mixture containing the specific kinase substrate peptide and ATP at a concentration near the Km for the target kinase.[31]

-

Prepare the kinase enzyme solution in a suitable assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[31]

-

-

Assay Procedure (384-well plate format):

-

Dispense a small volume (e.g., 2.5 µL) of each inhibitor concentration into the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the kinase enzyme solution (e.g., 2.5 µL) to all wells except the negative controls.[31]

-

Incubate for 10-30 minutes at room temperature to allow for inhibitor-enzyme binding.[29]

-

Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 5 µL) to all wells.[31]

-

Incubate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[31][32]

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced, which is stoichiometric with the phosphate transferred. This is commonly done using a commercial luminescence-based kit (e.g., ADP-Glo™).

-

Add the ADP-Glo™ Reagent to deplete unused ATP.[31]

-

Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.[31]

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Convert luminescence signals to percent inhibition relative to the positive and negative controls.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Outlook

The trifluoromethylpyridine scaffold is a testament to the power of strategic molecular design. Its unique combination of physicochemical properties has enabled the development of highly effective and specific agents for both agricultural and pharmaceutical applications.[2] From disrupting the fundamental biology of pests and pathogens to inhibiting critical enzymes in human disease, TFMP derivatives demonstrate remarkable versatility. The continued exploration of this privileged structure, aided by advanced synthetic methodologies and a deeper understanding of its interactions with biological systems, promises to yield a new generation of innovative solutions to challenges in global health and food security.

References

-

Ishihara Sangyo Kaisha, Ltd. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved January 18, 2026, from [Link]

-

Merz, S., et al. (2020). Chitin synthesis inhibitors: Old molecules and new developments. ResearchGate. Retrieved January 18, 2026, from [Link]

-

McCann, M. C., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS. Retrieved January 18, 2026, from [Link]

-

World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. WHO. Retrieved January 18, 2026, from [Link]

-

Solutions Pest & Lawn. (n.d.). Dithiopyr Herbicide. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Dithiopyr. Retrieved January 18, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Retrieved January 18, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved January 18, 2026, from [Link]

-

Legrand, A., et al. (2024). Fluopyram SDHI pesticide alters fish physiology and behaviour despite low in vitro effects on mitochondria. PubMed. Retrieved January 18, 2026, from [Link]

-

R. P. Singh, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved January 18, 2026, from [Link]

-

Zhou, Q., et al. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 18, 2026, from [Link]

-

Laco, G. S., & Fitzjarrald, P. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

-

Cecchini, N. M., et al. (2019). Protocol: An improved method to quantify activation of systemic acquired resistance (SAR). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Whalon, M. E., et al. (2012). Bioassays for Monitoring Insecticide Resistance. PMC - NIH. Retrieved January 18, 2026, from [Link]

-

Patsnap. (2024). What is the mechanism of Tipranavir?. Patsnap Synapse. Retrieved January 18, 2026, from [Link]

-

Hamadah, K., et al. (2017). Ovicidal activities and developmental effects of the chitin synthesis inhibitors, Noviflumuron and Novaluron, on the pink bollworm. SAS Publishers. Retrieved January 18, 2026, from [Link]

-

R. P. Singh, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved January 18, 2026, from [Link]

-

Otte, B. (2020). Dithiopyr Use, Usage, Benefits and Impacts of Potential Mitigation. Regulations.gov. Retrieved January 18, 2026, from [Link]

-

Ishii, H., et al. (2011). Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Durner, J., et al. (1990). New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin. Plant Physiology. Retrieved January 18, 2026, from [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfoxaflor. Retrieved January 18, 2026, from [Link]

-

University of California Agriculture and Natural Resources. (n.d.). Microtubule Assembly Inhibitors. Retrieved January 18, 2026, from [Link]

-

Centers for Disease Control and Prevention. (2017). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Retrieved January 18, 2026, from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 18, 2026, from [Link]

-

Freire, E., et al. (2007). Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations. NIH. Retrieved January 18, 2026, from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved January 18, 2026, from [Link]

-

Watson, G. B., et al. (2011). Novel nicotinic action of the sulfoximine insecticide sulfoxaflor. ResearchGate. Retrieved January 18, 2026, from [Link]

-

University of Kentucky. (n.d.). Host Resistance to Plant Viruses. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (n.d.). Dithiopyr. PubChem. Retrieved January 18, 2026, from [Link]

-

Ates, B., et al. (2017). In Vivo Effects of Neonicotinoid-Sulfoximine Insecticide Sulfoxaflor on Acetylcholinesterase Activity in the Tissues of Zebrafish (Danio rerio). MDPI. Retrieved January 18, 2026, from [Link]

-

Schramm, H. J., et al. (2000). Analysis of the S3 and S3' Subsite Specificities of Feline Immunodeficiency Virus (FIV) Protease. ResearchGate. Retrieved January 18, 2026, from [Link]

-

University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Retrieved January 18, 2026, from [Link]

-

Dong, X., & Durrant, W. E. (2004). SYSTEMIC ACQUIRED RESISTANCE. Duke University. Retrieved January 18, 2026, from [Link]

-

BenchChem. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Wang, Y., et al. (2016). Lethal and sublethal effects of the chitin synthesis inhibitor chlorfluazuron on Bradysia odoriphaga Yang and Zhang (Diptera: Sciaridae). PubMed. Retrieved January 18, 2026, from [Link]

-

Franklin, S. V., & P. S. Mohan. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Retrieved January 18, 2026, from [Link]

-

Cecchini, N. M., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

-

Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. NDSU. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. Retrieved January 18, 2026, from [Link]

-

Innovation to Impact. (n.d.). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. Retrieved January 18, 2026, from [Link]

-

Dow AgroSciences. (2012). Sulfoxaflor Technical Bulletin. Retrieved January 18, 2026, from [Link]

-

Amin, L. R., et al. (2024). Latent Effects of Chitin Synthesis Inhibitor; Chlorfluazuron on The Fall Armyworm; Spodoptera frugiperda (Lepidoptera: Noctuidae). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Nawaz, A., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central. Retrieved January 18, 2026, from [Link]

-

American University of Beirut. (2022). IMPACT OF SUCCINATE DEHYDROGENASE INHIBITORS ON THP-1 DERIVED HUMAN MACROPHAGES VIABILITY, MITOCHONDRIAL BIOENERGETICS, AND IMMUNE PROFILE. Retrieved January 18, 2026, from [Link]

Sources

- 1. Extracellular pyridine nucleotides trigger plant systemic immunity through a lectin receptor kinase/BAK1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. saspublishers.com [saspublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfoxaflor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel nicotinic action of the sulfoximine insecticide sulfoxaflor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]

- 15. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 16. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Dithiopyr Herbicide | Herbicide Active Ingredient [solutionsstores.com]

- 20. Dithiopyr - Wikipedia [en.wikipedia.org]

- 21. Microtubule Assembly Inhibitors | Herbicide Symptoms [ucanr.edu]

- 22. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 23. ndsu.edu [ndsu.edu]

- 24. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 26. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 27. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. reactionbiology.com [reactionbiology.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethyl-Substituted Pyridines: A Privileged Scaffold for Novel Therapeutic Target Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the potential therapeutic targets of trifluoromethyl-substituted pyridines (TFMPs), delving into the mechanistic rationale behind their efficacy and the experimental workflows required for target validation. We will explore how the unique physicochemical properties imparted by the CF3 group—such as enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing effects—are leveraged to achieve high-affinity binding and selective modulation of critical disease-related proteins.[1][2][3] This document serves as a technical resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical motif.

The Trifluoromethyl Group: A Bioisostere with Transformative Potential

The trifluoromethyl group is far more than a simple methyl mimic. Its introduction into a pyridine ring fundamentally alters the molecule's electronic and steric properties, offering distinct advantages in drug design.[4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 485 kJ/mol), making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This often translates to an improved pharmacokinetic profile and a longer drug half-life.

-

Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cellular membranes and reach intracellular targets.[3] This property is critical for oral bioavailability and distribution into tissues, including the central nervous system.

-

Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can modulate the acidity or basicity of nearby functional groups, influencing hydrogen bonding and electrostatic interactions within a protein's active site.[2][3] This can lead to a substantial increase in binding affinity and target selectivity.

-

Conformational Control: The steric bulk of the CF3 group can lock the molecule into a specific, biologically active conformation, optimizing its fit with the target protein.

These properties have enabled the development of TFMP-containing drugs across a wide range of therapeutic areas, most notably in oncology and virology.

Key Therapeutic Target Classes in Oncology

The TFMP scaffold has proven exceptionally fruitful in the development of targeted cancer therapies. Several FDA-approved drugs and numerous clinical candidates validate its utility against diverse oncogenic drivers.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell growth, proliferation, and survival. The TFMP moiety is frequently employed in kinase inhibitors to enhance binding to the ATP-binding pocket.

Target Example: RAF/MEK/ERK Pathway (Sorafenib)

Sorafenib is a multi-kinase inhibitor approved for the treatment of primary kidney and liver cancer.[6] It targets several kinases, including RAF-1, B-RAF, and VEGFR. The molecule features a 4-chloro-3-(trifluoromethyl)phenyl group, where the CF3 group contributes to the overall binding affinity and selectivity profile. Inhibition of the RAF/MEK/ERK (MAPK) pathway blocks downstream signaling that drives tumor cell proliferation and angiogenesis.[6]

Signaling Pathway: The RAF/MEK/ERK Cascade

Caption: Sorafenib inhibits the RAF kinase, blocking the MAPK signaling cascade.

Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling axis frequently dysregulated in cancer.

Target Example: PI3Kα (Alpelisib)

Alpelisib is an inhibitor of the p110α subunit of PI3K, approved for certain types of breast cancer harboring PIK3CA mutations.[6] The drug contains a trifluoromethyl-substituted pyridine moiety. The inclusion of the CF3 group was found to be critical for inhibiting PI3K-dependent Akt activation at nanomolar concentrations.[6]

Experimental Protocol: In Vitro PI3Kα Activity Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a self-validating system to quantify the activity of PI3Kα in the presence of an inhibitor like Alpelisib. The amount of ADP produced is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is conducted, where PI3Kα phosphorylates its substrate (e.g., PIP2), converting ATP to ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is then used to generate light in a luciferase reaction. The luminescent signal correlates with the amount of ADP formed.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare PI3Kα Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

-

Prepare a 2X solution of PI3Kα enzyme and its lipid substrate (e.g., PIP2) in the kinase buffer.

-

Serially dilute the trifluoromethyl-pyridine test compound (e.g., Alpelisib) in DMSO, then dilute into the kinase buffer to create 10X stocks.

-

Prepare a 10X ATP solution in the kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the 10X test compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 2.5 µL of the 2X enzyme/substrate mix to each well.

-

Initiate the reaction by adding 2.5 µL of the 10X ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Subtract the background ("no enzyme" control) from all other values.

-

Normalize the data to the "no inhibitor" control (representing 100% activity).

-

Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Nuclear Export Inhibitors

Targeting the machinery that transports proteins from the nucleus to the cytoplasm is a novel anti-cancer strategy.

Target Example: Chromosome Region Maintenance 1 (CRM1/XPO1)

Selinexor is a first-in-class selective inhibitor of nuclear export (SINE) that targets CRM1 (also known as Exportin 1).[6] Many tumor suppressor proteins (e.g., p53, p21) must reside in the nucleus to function. Cancer cells often overexpress CRM1, leading to the rapid expulsion of these proteins into the cytoplasm, thus inactivating them. Selinexor, which contains a 3,5-bis(trifluoromethyl)phenyl moiety, covalently binds to CRM1, forcing the nuclear retention of tumor suppressors and ultimately inducing apoptosis in cancer cells.[6]

Key Therapeutic Target Classes in Virology

The unique properties of TFMPs have also been successfully applied to the development of antiviral agents, particularly for HIV.

HIV Protease Inhibitors

Target Example: HIV-1 Protease (Tipranavir)

Tipranavir is a non-peptidic protease inhibitor approved for treating multidrug-resistant HIV.[6] Its structure, which includes a 2-trifluoromethylpyridine group, was specifically designed to be flexible and bind effectively to the active site of protease enzymes that have developed resistance to other inhibitors.[6][7] It forms strong hydrogen bonds with the amide backbone of the protease, disrupting the viral life cycle.[6]

HIV Reverse Transcriptase Inhibitors

Target Example: Non-Nucleoside Reverse Transcriptase (Doravirine)

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[6] It contains a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine building block. Doravirine binds to an allosteric pocket on the reverse transcriptase enzyme, locking it in an inactive conformation and preventing the conversion of viral RNA into DNA, a critical step for viral replication.

General Workflow for Target Identification and Validation